molecular formula C14H18N2O4 B4511532 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid

4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid

Cat. No.: B4511532
M. Wt: 278.30 g/mol
InChI Key: RLNJZUXOAKIJEE-UHFFFAOYSA-N
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Description

4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes an isopropylamino group, a carbonyl group, and a phenylamino group

Properties

IUPAC Name

4-oxo-4-[2-(propan-2-ylcarbamoyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9(2)15-14(20)10-5-3-4-6-11(10)16-12(17)7-8-13(18)19/h3-6,9H,7-8H2,1-2H3,(H,15,20)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNJZUXOAKIJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of isopropylamine with a carbonyl-containing compound, followed by the introduction of a phenylamino group. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The phenylamino group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and compounds with isopropylamino or phenylamino groups. Examples include:

  • 4-({2-[(methylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid
  • 4-({2-[(ethylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid

Uniqueness

What sets 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of reactivity and specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid
Reactant of Route 2
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4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid

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